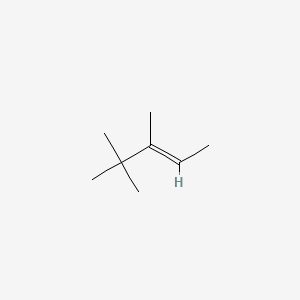

trans-3,4,4-Trimethyl-2-pentene

説明

Contextualization within Branched Alkene Chemistry and Stereoisomerism

trans-3,4,4-Trimethyl-2-pentene is an eight-carbon alkene characterized by a high degree of branching and the presence of a trans (or E) configuration at its double bond. Branched alkenes, in general, are of significant interest due to their influence on the physical and chemical properties of hydrocarbon mixtures. For instance, the degree of branching affects boiling points, with more branched isomers tending to have lower boiling points than their straight-chain counterparts. uc3m.es This is a critical consideration in the formulation of fuels and other industrial hydrocarbon-based products.

The presence of a double bond in 3,4,4-trimethyl-2-pentene introduces the possibility of stereoisomerism, specifically geometric isomerism. The restricted rotation around the carbon-carbon double bond gives rise to two distinct spatial arrangements of the substituent groups: cis (or Z) and trans (or E). In this compound, the larger substituent groups on each carbon of the double bond are positioned on opposite sides, leading to a specific three-dimensional geometry that dictates its reactivity and physical properties.

Significance in Hydrocarbon Research and Chemical Transformations

Highly branched alkenes like this compound are significant in several areas of hydrocarbon research. Their combustion properties are of interest in the development of high-octane fuels. The stability and reactivity of the carbocations formed from such alkenes during chemical reactions are fundamental to understanding reaction mechanisms, such as those occurring in acid-catalyzed isomerizations and polymerizations.

The chemical transformations of this compound are characteristic of alkenes but are influenced by its steric bulk. Key reactions include:

Hydrogenation: The addition of hydrogen across the double bond to form the corresponding alkane, 2,3,3-trimethylpentane. This reaction is typically catalyzed by metals such as platinum, palladium, or nickel.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond. The stereochemistry of this addition is often a subject of mechanistic studies.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond, which proceeds via a carbocation intermediate. The regioselectivity of this reaction (Markovnikov's rule) can be influenced by the steric hindrance around the double bond.

Oxidation: Reactions with oxidizing agents like ozone (ozonolysis) or permanganate (B83412) can cleave the double bond, yielding ketones and carboxylic acids, providing structural information about the original alkene.

Polymerization: Under appropriate catalytic conditions, this alkene can act as a monomer in polymerization reactions, although its steric hindrance might pose challenges compared to less branched alkenes.

The study of these transformations in a sterically hindered molecule like this compound provides valuable insights into the interplay of electronic and steric effects in chemical reactions.

Isomeric Considerations and Stereochemical Nomenclature of 3,4,4-Trimethyl-2-pentene

The systematic naming of alkenes with geometric isomers requires the use of the Cahn-Ingold-Prelog (CIP) priority rules to assign the E or Z descriptor. For 3,4,4-trimethyl-2-pentene, we consider the substituents on each carbon of the double bond (C2 and C3).

At C2, the substituents are a hydrogen atom and a methyl group. The methyl group has a higher priority than the hydrogen atom.

At C3, the substituents are a methyl group and a tert-butyl group. The tert-butyl group has a higher priority than the methyl group.

In the trans isomer , the two higher-priority groups (the methyl group on C2 and the tert-butyl group on C3) are on opposite sides of the double bond. Therefore, its systematic IUPAC name is (E)-3,4,4-trimethylpent-2-ene .

In the cis isomer , the two higher-priority groups are on the same side of the double bond, leading to the systematic IUPAC name (Z)-3,4,4-trimethylpent-2-ene .

The existence of these two distinct isomers highlights the importance of precise nomenclature in organic chemistry to avoid ambiguity.

| Isomer | Common Name | Systematic IUPAC Name | CAS Number |

| trans | This compound | (E)-3,4,4-trimethylpent-2-ene | 39761-57-4 |

| cis | cis-3,4,4-Trimethyl-2-pentene | (Z)-3,4,4-trimethylpent-2-ene | 39761-64-3 |

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in readily available literature, its properties can be inferred from data on 3,4,4-trimethyl-2-pentene (as a mixture of isomers) and related branched alkenes.

Physical Properties

The physical properties of alkenes are influenced by their molecular weight and structure. The high degree of branching in this compound affects its intermolecular forces, leading to specific physical characteristics.

| Property | Value (for 3,4,4-trimethyl-2-pentene) | Reference |

| Molecular Formula | C₈H₁₆ | nist.gov |

| Molecular Weight | 112.21 g/mol | nist.gov |

| Boiling Point | 112 °C | nih.gov |

| Density | 0.735 g/cm³ at 25 °C | nih.gov |

| Flash Point | < 21 °C | nih.gov |

| Solubility | Soluble in ethanol | nih.gov |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of organic compounds. While a dedicated spectrum for pure this compound is not provided, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the different types of protons. The vinylic proton at C2 would appear as a quartet due to coupling with the methyl protons at C1. The methyl groups would give rise to signals in the aliphatic region, with their chemical shifts influenced by their proximity to the double bond and the tert-butyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two sp² hybridized carbons of the double bond (C2 and C3) would have characteristic chemical shifts in the downfield region (typically 110-150 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a characteristic C=C stretching vibration for the alkene functional group, typically in the region of 1640-1680 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp² and sp³ hybridized carbons.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 112). The fragmentation pattern would be influenced by the stability of the resulting carbocations, with the tert-butyl group likely being a prominent fragment.

Structure

3D Structure

特性

CAS番号 |

598-96-9 |

|---|---|

分子式 |

C8H16 |

分子量 |

112.21 g/mol |

IUPAC名 |

3,4,4-trimethylpent-2-ene |

InChI |

InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3 |

InChIキー |

FZQMZRXKWHQJAG-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(C)(C)C |

異性体SMILES |

C/C=C(\C)/C(C)(C)C |

正規SMILES |

CC=C(C)C(C)(C)C |

沸点 |

112.0 °C 112 °C |

密度 |

0.735 g/cu cm @ 25 °C |

引火点 |

BELOW 70 °F (BELOW 21 °C) (CLOSED CUP) |

他のCAS番号 |

39761-57-4 598-96-9 |

ピクトグラム |

Flammable |

溶解性 |

Soluble in ethanol |

蒸気密度 |

3.87 (AIR= 1) |

製品の起源 |

United States |

Synthetic Methodologies and Mechanistic Investigations of Trans 3,4,4 Trimethyl 2 Pentene

Isolation and Purification Strategies

The isolation of pure trans-3,4,4-trimethyl-2-pentene from commercial diisobutylene, a complex mixture of isomers, presents a significant chemical challenge. datapdf.com Effective separation is critical for its use in specific chemical syntheses and for detailed mechanistic studies.

Fractional Distillation Techniques for Separation from Commercial Diisobutylene Isomers

Commercial diisobutylene is primarily a mixture of two main isomers: 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453), with the former typically being the major component. wikipedia.orgnih.gov The boiling points of these isomers are very close, making their separation by simple distillation difficult. However, through the use of highly efficient fractional distillation columns, a separation can be achieved. datapdf.com

Early research highlighted the difficulty of this separation but ultimately demonstrated its feasibility. datapdf.com By employing careful, repeated fractional distillations, it is possible to obtain enriched samples of each isomer. datapdf.com The process can be monitored by analyzing the refractive index and boiling point of the fractions. datapdf.com For instance, a study involving 29 fractional distillations of 19 liters of diisobutylene successfully yielded purer samples of the constituent isomers. datapdf.com

More modern approaches may involve reactive distillation, where the reaction and separation occur in a single unit, potentially improving efficiency and yield. researchgate.net The choice of distillation parameters, such as the number of theoretical plates in the column and the reflux ratio, is crucial for achieving high purity. datapdf.comgoogle.com

Formation Pathways in Oligomerization and Dimerization Reactions

This compound is a prominent product in several industrially important catalytic reactions involving light olefins. Understanding its formation pathways is key to controlling product distribution and optimizing these processes.

Catalytic Dimerization of Isobutene to Isooctene Isomers

The acid-catalyzed dimerization of isobutene is a primary route to the production of isooctenes, including this compound. wikipedia.orgmdpi.com This reaction proceeds through a carbocation mechanism. wikipedia.org The process is initiated by the protonation of an isobutene molecule by a solid acid catalyst, such as a zeolite or a silica-alumina catalyst, to form a tertiary carbocation. google.commdpi.com This carbocation then reacts with a second isobutene molecule to form a C8 carbocation intermediate. Deprotonation of this intermediate leads to the formation of the various isooctene isomers. mdpi.com

The product distribution, including the ratio of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene, is influenced by several factors, including the nature of the catalyst, reaction temperature, and pressure. mdpi.comacademie-sciences.fr For instance, zeolites with specific pore structures and acidity can influence the selectivity towards certain isomers. academie-sciences.fr The stability of the carbocation intermediates and the transition states leading to the final products play a crucial role in determining the final isomer ratio. wikipedia.org

| Catalyst Type | Typical Reaction Temperature (°C) | Key Findings |

| Solid Acid Catalysts (e.g., Silica-Alumina) | 50-250 | Conversion and selectivity increase with temperature up to a certain point. mdpi.com |

| Zeolites (e.g., ZSM-5, ZSM-13) | ~100 | Catalyst topology and acidity (Lewis vs. Brønsted sites) significantly impact activity and selectivity. academie-sciences.fr |

| Nickel-modified Zeolites | Not specified | Enhanced activity and selectivity compared to parent zeolites due to the role of Lewis acid sites in isobutene adsorption. academie-sciences.fr |

Role in 1-Butene (B85601) Oligomerization Product Distribution

While the dimerization of isobutene is a direct route, this compound can also be a component of the product mixture from the oligomerization of other butene isomers, such as 1-butene. The oligomerization of 1-butene over catalysts like nickel-based systems can lead to a variety of C8 isomers. tum.de The reaction can proceed through different mechanistic pathways, including the Cossee-Arlman mechanism or a metallacycle mechanism. tum.de

The product distribution in 1-butene oligomerization is complex and can include linear octenes, methylheptenes, and dimethylhexenes. tum.de The formation of branched isomers like those derived from isobutene can occur if isomerization of 1-butene to isobutene takes place under the reaction conditions. The presence of alkali and alkali earth cations in the catalyst can promote isomerization, thereby influencing the final product composition. tum.de

Advanced Synthetic Transformations and Reaction Mechanisms

The double bond in this compound allows for a variety of addition reactions, providing pathways to functionalized molecules. The hydroboration-oxidation reaction is a particularly well-studied and synthetically useful transformation for tri-substituted alkenes like this one.

Hydroboration Reactions of Tri-Substituted Alkenes

Hydroboration involves the addition of a boron-hydrogen bond across the double bond of an alkene. wikipedia.org For a tri-substituted alkene such as this compound, the boron atom adds to the less substituted carbon of the double bond, following anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.com This is a concerted, syn-addition, meaning the boron and hydrogen atoms add to the same face of the alkene. wikipedia.orgwikipedia.org

The mechanism proceeds through a four-membered transition state where the C-B bond formation is slightly ahead of the C-H bond formation. wikipedia.org This leads to a partial positive charge on the more substituted carbon, which is stabilized by the alkyl groups. wikipedia.org

Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. wikipedia.orgyale.edu This two-step hydroboration-oxidation sequence effectively results in the anti-Markovnikov hydration of the alkene. wikipedia.org

In the case of this compound, hydroboration places the boron on the C-3 carbon. Oxidation then yields 3,4,4-trimethyl-2-pentanol. Studies on similar sterically hindered alkenes have shown that the reaction proceeds to form the dialkylborane under mild conditions. redalyc.org

| Reagent | Key Features of the Reaction |

| Borane (B79455) (BH3) or its complexes (e.g., BH3·THF) | Adds to the less substituted carbon (anti-Markovnikov). masterorganicchemistry.com The addition is syn-stereospecific. wikipedia.org |

| Hydrogen Peroxide (H2O2) and base (e.g., NaOH) | Oxidizes the organoborane to an alcohol with retention of stereochemistry. wikipedia.orgyale.edu |

Regioselectivity and Mechanistic Views of Borane Addition

Hydroboration proceeds via a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond through a four-centered transition state. redalyc.orgmasterorganicchemistry.com This concerted mechanism involves the interaction of the alkene's π electrons with the empty p-orbital of the sp²-hybridized boron atom. redalyc.org In the case of unsymmetrical alkenes, the boron atom preferentially bonds to the less substituted carbon atom. This regioselectivity is primarily driven by steric hindrance; as the borane molecule sequentially adds to one, two, and finally three alkene molecules to form a trialkylborane, minimizing steric congestion becomes increasingly important. redalyc.org

For trisubstituted alkenes such as 2,4,4-trimethyl-2-pentene, a close structural isomer of this compound, hydroboration shows a strong preference for the boron atom to add to the secondary carbon, with approximately 98% regioselectivity, compared to only 2% at the tertiary carbon. redalyc.org This high degree of selectivity is attributed to the significant steric bulk around the tertiary carbon, which hinders the approach of the borane reagent. The reaction with these sterically demanding alkenes often stops at the dialkylborane stage under mild conditions. redalyc.org

Anti-Markownikoff and Markownikoff Addition Pathways

The hydroboration-oxidation of alkenes is a classic example of an anti-Markownikoff addition . libretexts.orgleah4sci.com According to Markownikoff's rule, in the addition of a protic acid (H-X) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the X group attaches to the carbon with fewer hydrogen substituents. ic.ac.uk This is typically due to the formation of a more stable carbocation intermediate at the more substituted carbon. leah4sci.com

In contrast, hydroboration follows an anti-Markownikoff regioselectivity because the addition is not primarily governed by the formation of a carbocation. libretexts.orgleah4sci.com Instead, both steric and electronic factors favor the placement of the larger boron atom at the less sterically hindered carbon of the double bond. libretexts.orgyoutube.com The hydrogen atom, being smaller and having some hydridic character in the B-H bond, adds to the more substituted carbon. redalyc.orglibretexts.org This orientation minimizes steric repulsion and leads to the anti-Markownikoff product upon subsequent oxidation of the organoborane intermediate. masterorganicchemistry.comlibretexts.org The entire process, including the oxidation step which occurs with retention of configuration, results in a net syn-addition of water across the double bond in an anti-Markownikoff fashion. libretexts.org

Hydrogenation Kinetics and Catalysis

The catalytic hydrogenation of this compound is a critical process for producing high-value saturated hydrocarbons like 2,2,4-trimethylpentane (B7799088) (isooctane). This section examines the catalysts, kinetics, and factors influencing this transformation.

Catalytic Hydrogenation to 2,2,4-Trimethylpentane on Heterogeneous Catalysts (e.g., Ni/Al₂O₃, Co/SiO₂, Pt/Al₂O₃)

The hydrogenation of alkenes is an exothermic reaction that requires a catalyst to overcome a high activation energy. lumenlearning.comlibretexts.orgmsu.edu Finely divided metals such as platinum, palladium, and nickel are common heterogeneous catalysts for this process. libretexts.orglibretexts.org The reaction occurs on the surface of the metal catalyst where both the alkene and hydrogen are adsorbed. libretexts.orglibretexts.org The process involves the transfer of two hydrogen atoms from the metal surface to the carbons of the double bond, resulting in a saturated alkane that then desorbs from the catalyst. libretexts.org

Specifically, the hydrogenation of isooctenes, including this compound, to produce 2,2,4-trimethylpentane is effectively carried out using catalysts like platinum supported on alumina (B75360) (Pt/Al₂O₃). researchgate.net The use of supported catalysts, such as palladium on charcoal (Pd/C) or nickel on alumina (Ni/Al₂O₃), is a common industrial practice to maximize the surface area and efficiency of the precious metal. pressbooks.pubnih.gov

Table 1: Common Heterogeneous Catalysts for Alkene Hydrogenation

| Catalyst | Support | Common Form |

| Platinum | Alumina (Al₂O₃) | Pt/Al₂O₃ |

| Palladium | Charcoal (C) | Pd/C |

| Nickel | Alumina (Al₂O₃) | Raney Nickel, Ni/Al₂O₃ |

| Cobalt | Silica (SiO₂) | Co/SiO₂ |

| This table summarizes common heterogeneous catalysts used in the hydrogenation of alkenes. |

Comparative Hydrogenation Reactivity of Terminal vs. Internal Double Bonds in Isooctenes

Studies on the hydrogenation of isooctene isomers, such as 2,4,4-trimethyl-1-pentene (a terminal alkene) and 2,4,4-trimethyl-2-pentene (an internal alkene), reveal significant differences in their reactivity. The terminal double bond in 2,4,4-trimethyl-1-pentene is hydrogenated substantially faster than the internal double bond in 2,4,4-trimethyl-2-pentene. researchgate.net This difference in reactivity is a general trend observed in catalytic hydrogenation, where the ease of reduction is inversely related to the degree of substitution of the double bond. illinois.edu Less substituted alkenes are generally more reactive than more substituted and sterically hindered alkenes. illinois.edu

The heat of hydrogenation, which is the energy released during the reaction, can be used to assess the relative thermodynamic stability of alkenes. lumenlearning.comlibretexts.org Alkenes with lower heats of hydrogenation are more stable. khanacademy.org Trisubstituted alkenes like this compound are generally more stable than terminal alkenes, which contributes to their lower reactivity in hydrogenation. libretexts.org

Influence of Catalyst Systems and Reaction Conditions on Hydrogenation Rates

The rate of catalytic hydrogenation is influenced by several factors, including the choice of catalyst, reaction temperature, pressure, and the solvent used. libretexts.org Different metal catalysts exhibit different activities and selectivities. For instance, palladium is a highly active catalyst for hydrogenation, while platinum and nickel are also widely used. nih.gov The catalyst support can also play a role; for example, an alumina layer can minimize side reactions and improve thermal stability. nih.gov

Reaction conditions such as hydrogen pressure and temperature are critical parameters. Higher pressures and temperatures generally increase the reaction rate, but can also lead to side reactions like isomerization or catalyst deactivation. researchgate.net For the hydrogenation of isooctenes over a Pt/Al₂O₃ catalyst, strong catalyst deactivation due to the formation of carbonaceous deposits has been observed under certain conditions. researchgate.net Therefore, optimizing these conditions is crucial for achieving high conversion and catalyst longevity.

Isomerization Reactions

Isomerization reactions of alkenes, particularly the interconversion of isomers, are important in both industrial processes and fundamental chemical studies. For trimethylpentenes, isomerization can occur under various catalytic conditions.

Research on the isomerization of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene has shown that, contrary to the general rule of alkene stability where more substituted alkenes are favored, a significant amount of the less substituted α-alkene (2,4,4-trimethyl-1-pentene) can be present at thermodynamic equilibrium. researchgate.net This is explained by the molecular structure of 2,4,4-trimethyl-2-pentene, where the bulky substituents cause steric strain, making the molecule less stable than its terminal isomer. researchgate.net The isomerization of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene is an endothermic reaction with a small positive enthalpy change. researchgate.net

During the hydrogenation of a mixture of isooctene isomers, it was observed that the ratio of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene decreased over time, suggesting that the latter is hydrogenated at a slower rate. researchgate.net However, when the pure isomers were reacted separately, both the rate of hydrogenation and the rate of isomerization were found to be higher for 2,4,4-trimethyl-2-pentene. researchgate.net This indicates that under hydrogenation conditions, double bond isomerization can be a competing reaction, and its extent is influenced by the starting isomer and the reaction conditions. researchgate.net

Interconversion Dynamics with 2,4,4-Trimethyl-1-pentene

The interconversion between the isomers 2,4,4-trimethyl-1-pentene and this compound (a major component of what is often referred to as 2,4,4-trimethyl-2-pentene or β-diisobutylene) is a crucial aspect of their chemistry. This isomerization can be catalyzed by strong mineral-acting acids. google.com Diisobutylene, a dimer of isobutylene, is primarily composed of these two isomers. google.com

Interestingly, the equilibrium between these two isomers does not follow the general rule of alkene stability, which typically favors more substituted double bonds. Experimental studies on the isomerization of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene have shown that at thermodynamic equilibrium, the less substituted α-alkene (2,4,4-trimethyl-1-pentene) is the favored component. aalto.fi This counterintuitive result is attributed to the significant steric strain present in the more substituted this compound molecule. aalto.fi The presence of a bulky tert-butyl group adjacent to the double bond in this compound introduces considerable internal repulsion, thereby decreasing its stability relative to the 1-pentene (B89616) isomer. aalto.fi

Allylic Anion Intermediates and Proton Transfer Mechanisms in Base-Catalyzed Isomerization

Base-catalyzed isomerization of alkenes proceeds through the formation of a resonance-stabilized allylic anion. In the case of the interconversion between this compound and its isomers, a strong base can abstract a proton from a carbon atom adjacent to the double bond (an allylic position).

For this compound, the most likely site for proton abstraction is the methyl group at the C-2 position, as the protons on the tert-butyl group are not allylic. This deprotonation results in the formation of an allylic anion. This intermediate is a resonance hybrid, with the negative charge delocalized over the C-1 and C-3 positions. Subsequent protonation of this allylic anion at the C-1 position by a proton donor (like the conjugate acid of the base catalyst) would regenerate the starting material or its cis-isomer, while protonation at the C-3 position would lead to the formation of 2,4,4-trimethyl-1-pentene. This two-step deprotonation-protonation sequence constitutes the proton transfer mechanism that allows for the migration of the double bond.

Thermodynamic and Kinetic Aspects of Isomerization Equilibrium, including Steric Strain Effects

The thermodynamic landscape of the isomerization between 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene is significantly influenced by steric factors. As mentioned, the higher stability of the α-alkene (2,4,4-trimethyl-1-pentene) is a direct consequence of the steric strain in the more substituted β-alkene, this compound. aalto.fi

Experimental investigation into this isomerization reaction has provided key thermodynamic data. The reaction from 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene is endothermic, with a measured reaction enthalpy of 3.51 ± 0.03 kJ/mol . aalto.fi The reaction entropy was determined to be -0.47 ± 0.10 J/(mol·K) . aalto.fi These values quantitatively confirm that the formation of this compound from its less substituted isomer is thermodynamically unfavorable under the studied conditions. The negative entropy change is expected for a reaction where a more flexible molecule is converted into a more rigid one.

It has been noted that while experimental data consistently show an endothermic reaction, some computational estimation methods like group contribution methods may fail to predict the thermodynamic properties of these highly branched and sterically hindered molecules correctly. aalto.fi

| Thermodynamic Parameter | Value |

|---|---|

| Reaction Enthalpy (ΔH) | 3.51 ± 0.03 kJ/mol |

| Reaction Entropy (ΔS) | -0.47 ± 0.10 J/(mol·K) |

Double-Bond Migration Mechanisms on Lewis Acid Sites (e.g., AB-AD, AD-AB pathways)

The isomerization of alkenes, including double-bond migration, can be effectively catalyzed by Lewis acid sites. The mechanism of this migration can be described by pathways such as the AB-AD and AD-AB mechanisms. These mechanisms involve the formation of allyl species and alkoxyl groups when catalyzed by weak Lewis acid sites.

While specific studies detailing the AB-AD and AD-AB pathways for this compound are not abundant, the principles can be extrapolated from studies on similar alkenes like pentene isomers. In this context:

AB (Allyl type B) refers to the formation of an allylic intermediate.

AD (Alkoxy type D) refers to the formation of an alkoxide intermediate.

For an alkene isomerizing on a Lewis acid surface, the process can initiate with the formation of an allylic species (AB). This can then transform into an alkoxide intermediate (AD). The reverse process, from an alkoxide to an allylic species (AD-AB), can then lead to the isomerized alkene. The specific pathway taken (AB-AD versus AD-AB) can depend on the structure of the alkene and the nature of the Lewis acid catalyst.

Oxidation Chemistry and Radical Formation

The oxidation of this compound is a critical area of study, particularly in understanding its combustion characteristics and its role as a component in gasoline surrogates.

Low-Temperature Oxidation Mechanisms in Complex Hydrocarbon Mixtures

The low-temperature oxidation of diisobutylene, which is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, has been the subject of detailed kinetic studies. kaust.edu.saresearchgate.net The oxidation of pure 2,4,4-trimethyl-1-pentene at atmospheric pressure shows minimal reactivity at low temperatures. kaust.edu.sa However, its oxidation can be initiated by the presence of more reactive species, such as dimethyl ether (DME), which acts as a trigger. kaust.edu.sabohrium.com

The oxidation mechanism at low temperatures is dominated by radical chain reactions. For an alkene like this compound, the initial reactions involve the addition of radicals (like OH) to the double bond or the abstraction of a hydrogen atom. Due to the relatively weak C-H bonds at the allylic positions, the formation of allylic radicals is a favorable pathway in low-temperature alkene oxidation. kaust.edu.sa These allylic radicals can then participate in the subsequent chain-branching and propagation steps that characterize low-temperature combustion.

Identification and Formation Pathways of Alkenylperoxy and Alkyl Ketohydroperoxide Radicals

The radical chain mechanism in low-temperature oxidation involves a sequence of reactions that lead to the formation of various radical species. For this compound, the process generally follows these steps:

Formation of Allylic Radicals: An initial H-abstraction from an allylic carbon (the methyl group at C-2) by a radical species (R•) leads to the formation of a resonance-stabilized allylic radical.

Formation of Alkenylperoxy Radicals: The allylic radical readily reacts with molecular oxygen (O₂) to form an alkenylperoxy radical (ROO•). kaust.edu.sa

Isomerization to Hydroperoxyalkyl Radicals: The alkenylperoxy radical can then undergo an internal H-atom abstraction (isomerization) to form a hydroperoxyalkyl radical (•QOOH).

Second O₂ Addition: This hydroperoxyalkyl radical can react with another molecule of O₂ to form a hydroperoxyalkylperoxy radical (•O₂QOOH).

Formation of Alkyl Ketohydroperoxides: The •O₂QOOH radical can then decompose to produce a hydroxyl radical (•OH) and an alkyl ketohydroperoxide (KHP). osti.gov

Elementary Reaction Steps: H-Abstraction and O(3P) Radical Addition

The reactivity of branched alkenes like 3,4,4-trimethyl-2-pentene is fundamentally influenced by elementary reactions such as hydrogen abstraction and radical addition. Theoretical studies on the isomeric compound 2,4,4-trimethyl-1-pentene with hydrogen (H) and ground-state atomic oxygen (O(³P)) radicals provide significant insights into these pathways. acs.org

O(³P) Radical Addition: In contrast to high-temperature abstraction, radical addition to the carbon-carbon double bond is the dominant reaction at lower temperatures. acs.org The addition of a radical species like O(³P) can occur at either the central or terminal carbon of the double bond. For 2,4,4-trimethyl-1-pentene, the addition of a radical to the terminal carbon atom is the predominant pathway. acs.org This preference for H-addition reactions is significant, with branching ratios exceeding 90% at temperatures below 500 K. acs.org

In the context of atmospheric chemistry, this compound is subject to degradation by photochemically produced hydroxyl radicals and ozone. nih.gov The estimated atmospheric half-life for its reaction with hydroxyl radicals is approximately 4.4 hours. nih.gov

Table 1: Dominant Elementary Reaction Pathways for Trimethyl-pentene Isomers

| Reaction Type | Dominant Channel | Conditions | Key Finding |

|---|---|---|---|

| H-Abstraction | Allylic H-Abstraction | High Temperature (>1500 K) | Lower energy barrier due to stabilized allylic radical intermediate. acs.org |

| Radical Addition | Addition to Terminal Carbon | Low Temperature (<500 K) | Addition reactions play a dominant role in low-temperature kinetics. acs.org |

| Atmospheric Reaction | Reaction with Hydroxyl Radicals | Atmospheric Conditions | Estimated half-life of approximately 4.4 hours. nih.gov |

Polymerization and Oligomerization Behavior

The branched structure of this compound influences its behavior in polymerization and oligomerization reactions, where specialized catalytic systems are often required.

Chain-Walking Polymerization Concepts Applicable to Branched Alkenes

Chain-walking is a sophisticated polymerization mechanism that can produce highly branched polymers from a single monomer. wikipedia.org This process is particularly relevant for alkenes and is facilitated by late-transition metal catalysts, such as nickel(II) and palladium(II) complexes with α-diimine ligands. wikipedia.orgacs.org

The core mechanism involves the catalyst moving along the polymer chain through a series of β-hydride elimination and reinsertion steps. wikipedia.orgacs.org This "walking" allows the catalytic center to reposition itself from the end of a growing chain to a secondary carbon, enabling the insertion of the next monomer unit at an internal position and thus creating a branch. wikipedia.org For a monomer like ethylene (B1197577), this process can generate hyperbranched structures from a simple linear molecule. nih.gov When applied to α-olefins, this same mechanism can lead to "chain straightening." wikipedia.org The topology of the final polymer, from moderately branched to hyperbranched, can be controlled by adjusting reaction parameters like monomer pressure. nih.gov

While not specifically documented for this compound, the principles of chain-walking polymerization using α-diimine nickel(II) or palladium(II) catalysts are applicable. wikipedia.orgnih.gov The bulky trimethyl-substituted backbone of the monomer would present significant steric challenges, likely influencing the rates of both monomer insertion and chain-walking, thereby affecting the final polymer architecture.

Reactivity and Selectivity in Dimerization and Oligomerization Processes

The dimerization and oligomerization of alkenes are crucial industrial processes, often catalyzed by acidic materials like zeolites. researchgate.net Studies on linear pentenes and butenes provide a model for the expected behavior of branched isomers like this compound.

In the presence of acidic zeolite catalysts such as H-MFI, the dimerization of linear alkenes like 2-butene (B3427860) and 2-pentene (B8815676) can yield either branched alkenes or, more favorably at lower temperatures, alkyl-substituted cycloalkanes. researchgate.net Quantum chemical calculations have shown that the formation of cyclic alkanes can be significantly more exothermic than the formation of branched alkene dimers, explaining why oligomerization may stop at the dimer stage. researchgate.netresearchgate.net

The catalytic activity of zeolites in pentene oligomerization is strongly dependent on their structural properties. researchgate.net Wide-pore zeolites with high concentrations of acid sites, such as H-Y and H-Beta, exhibit high activity, leading to oligomer yields of 97–100%. researchgate.net These catalysts can produce a mixture of dimers, trimers, and larger oligomers. In contrast, narrow-pore zeolites (like H-ZSM-5) or those with one-dimensional channel systems tend to be less active and produce dimers as the main product. researchgate.net

Table 2: Influence of Zeolite Catalyst Structure on Pent-1-ene Oligomerization

| Catalyst | Structural Feature | Oligomer Yield (%) | Primary Products |

|---|---|---|---|

| H-Y | Wide pores, 3D channels | 74.0 | Dimers, Trimers, larger oligomers researchgate.net |

| H-Beta | Wide pores, 3D channels | 81.3 | Dimers, Trimers, larger oligomers researchgate.net |

| H-ZSM-5 | Narrow pores | 8.4 | Dimers researchgate.net |

| H-MOR | 1D/2D channel system | 40.6 | Dimers researchgate.net |

(Data based on reaction at 150°C for 5 hours) researchgate.net

Studies on Specific Named Reactions

Involvement in Wohl-Ziegler Bromination (general alkene context)

The Wohl-Ziegler reaction is a free-radical substitution method for the bromination of the allylic position of alkenes. fiveable.me The reaction typically employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as UV light or AIBN. organic-chemistry.orgwikipedia.org

The key to the reaction's utility is its regioselectivity for the allylic carbon—the carbon atom adjacent to the double bond. fiveable.me The mechanism proceeds via a radical chain process. An initiator generates a bromine radical, which then abstracts a hydrogen atom from the allylic position of the alkene. organic-chemistry.org This step is favored because the resulting allylic radical is stabilized by resonance. This radical then reacts with a bromine molecule (Br₂), which is present in low concentrations, to form the allylic bromide product and regenerate a bromine radical, continuing the chain. almerja.net

For this compound, the structure contains allylic hydrogens on the C-5 methyl group. Abstraction of one of these hydrogens would lead to a resonance-stabilized allylic radical. Therefore, under Wohl-Ziegler conditions, this compound would be expected to undergo bromination at this allylic position to yield 5-bromo-3,4,4-trimethyl-2-pentene. It is crucial to maintain a low concentration of Br₂ and HBr to prevent competing ionic addition reactions across the double bond. organic-chemistry.org

Table 3: General Conditions for Wohl-Ziegler Bromination

| Component | Function / Type | Example(s) |

|---|---|---|

| Substrate | Alkene with allylic hydrogens | This compound |

| Reagent | Bromine Source | N-bromosuccinimide (NBS) fiveable.methermofisher.com |

| Initiator | Radical Initiator | AIBN, UV light, Benzoyl peroxide organic-chemistry.org |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,4-trimethyl-1-pentene |

| N-bromosuccinimide (NBS) |

| Carbon tetrachloride |

| 2-butene |

| 2-pentene |

| Pent-1-ene |

| 5-bromo-3,4,4-trimethyl-2-pentene |

| Ethylene |

| trans-4-octene |

| Polyisobutylene |

| Polybutene |

| H-Y Zeolite |

| H-Beta Zeolite |

| H-ZSM-5 Zeolite |

| H-MOR Zeolite |

| Azobisisobutyronitrile (AIBN) |

| Benzoyl peroxide |

Theoretical and Computational Chemistry of Trans 3,4,4 Trimethyl 2 Pentene

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanics provides the fundamental framework for understanding the structure and reactivity of molecules. For trans-3,4,4-trimethyl-2-pentene, these studies elucidate the arrangement of its atoms in three-dimensional space and the distribution of electrons, which are key determinants of its chemical behavior.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, with its several single bonds, a multitude of conformations exist, each with a specific potential energy. The collection of all these conformations and their corresponding energies forms the potential energy surface (PES). arxiv.org

The relationship between the structure of these conformers and their potential energy is a central aspect of conformational analysis. libretexts.org Generally, lower potential energy corresponds to greater stability. libretexts.org The analysis of the PES for this compound and its isomers, such as cis-3,4,4-trimethyl-2-pentene, would reveal the most stable conformations and the energy barriers between them. These barriers are crucial for understanding the dynamics of the molecule. The stereoisomers of 3,4,4-trimethyl-2-pentene include the (E) and (Z) forms, also known as trans and cis, respectively. nist.govnist.gov

Factors that influence the potential energy of conformers include:

Steric interactions: Repulsive forces that arise when bulky groups, such as the methyl and tert-butyl groups in this compound, are forced into close proximity. libretexts.org

Torsional strain: The resistance to bond twisting. libretexts.org

Angle strain: The increase in energy associated with bond angles deviating from their ideal values. libretexts.org

Computational methods, such as ab initio and density functional theory (DFT) calculations, are employed to map out the PES and identify the minimum energy conformations and the transition states connecting them.

The electronic structure of a molecule describes the arrangement and energies of its electrons. This is fundamental to understanding its reactivity. In reactions involving this compound, allylic intermediates can be formed. These are species where a charge or an unpaired electron is located on an atom adjacent to the carbon-carbon double bond.

The stability and reactivity of these allylic intermediates are heavily influenced by the distribution of electron density. Quantum chemical calculations can provide detailed information about the charge distribution, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is critical for predicting how the intermediate will react further. For instance, in radical reactions, understanding the spin density distribution in an allylic radical intermediate is key to predicting the site of subsequent reactions.

Reaction Kinetics and Transition State Theory Calculations

Computational chemistry is a powerful tool for studying the rates and mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to calculate key kinetic parameters.

Radical reactions are important in many chemical processes, including combustion and atmospheric chemistry. The rate at which these reactions occur is quantified by the rate coefficient (k). Transition state theory (TST) is a common theoretical framework used to calculate these rate coefficients. acs.org

For this compound, the vapor-phase reaction with hydroxyl radicals (•OH) is a significant atmospheric degradation pathway. nih.gov The rate constant for this reaction has been estimated using structure-activity relationships. nih.gov More rigorous theoretical calculations would involve locating the transition state structure for the reaction on the potential energy surface and then using TST to compute the rate coefficient. acs.org These calculations can also account for quantum mechanical tunneling, which can be significant for reactions involving the transfer of light particles like hydrogen atoms. acs.org

Table 1: Estimated Rate Coefficients for Atmospheric Reactions of 3,4,4-Trimethyl-2-pentene nih.gov

| Reactant | Rate Coefficient (cm³/molecule·s) at 25 °C | Estimated Atmospheric Half-life |

| •OH (hydroxyl radical) | 8.77 x 10⁻¹¹ | 4.39 hours |

| O₃ (ozone) | 7.4 x 10⁻¹⁷ | 3.7 hours |

Data obtained from structure estimation methods. nih.gov

Many important chemical transformations involving alkenes like this compound are facilitated by catalysts. youtube.com Computational modeling can be used to elucidate the mechanisms of these catalytic reactions. researchgate.net This involves calculating the energies of reactants, products, intermediates, and transition states along the reaction pathway in the presence of a catalyst. youtube.comresearchgate.net

By comparing the energy profile of the catalyzed reaction to the uncatalyzed reaction, it is possible to understand how the catalyst lowers the activation energy and increases the reaction rate. youtube.com These computational studies can aid in the design of more efficient and selective catalysts for various applications, from the production of fine chemicals to industrial-scale processes. researchgate.netnih.gov The methods employed often include density functional theory (DFT), which has proven to be a valuable tool in catalysis research. researchgate.net

Molecular Dynamics Simulations in Mechanistic Contexts

While quantum mechanical calculations are excellent for studying the electronic structure and energetics of molecules at a static level, molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and reaction dynamics on a femtosecond timescale.

In the context of this compound, MD simulations can be used to:

Explore the conformational landscape and the dynamics of interconversion between different conformers.

Simulate the process of a reaction, providing insights into the detailed mechanism that might not be apparent from static calculations alone.

Study the behavior of the molecule in different environments, such as in a solvent or on a catalyst surface.

By combining the strengths of quantum mechanics and molecular dynamics, a more complete and dynamic picture of the chemical behavior of this compound can be achieved.

Advanced Spectroscopic Characterization for Mechanistic Elucidation of Trans 3,4,4 Trimethyl 2 Pentene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules and for tracking the course of chemical reactions. In the context of trans-3,4,4-trimethyl-2-pentene, NMR is instrumental in understanding isomerization pathways and identifying fleeting reaction intermediates.

Elucidation of Hydrogen-Deuterium Exchange Pathways in Isomerization Studies

Hydrogen-deuterium (H-D) exchange studies, monitored by NMR spectroscopy, are a sophisticated method for tracing the movement of protons during a chemical reaction, thereby revealing mechanistic details. In the acid-catalyzed isomerization of alkenes, the exchange of protons with deuterium (B1214612) from a labeled solvent (like D₂O) or a deuterated catalyst can pinpoint which hydrogen atoms are involved in the formation of carbocation intermediates.

The isomerization of alkenes on solid acid catalysts, such as zeolites, is believed to proceed through carbocationic intermediates formed by the protonation of the double bond by a Brønsted acid site. nih.gov By using deuterium labeling, the specific protons that are abstracted and re-added during the isomerization process can be identified. For instance, in the isomerization of terpenes, which are structurally related to trimethylpentenes, D₂O has been effectively used as a labeling source to investigate de novo biosynthesis pathways, demonstrating the power of this technique. nih.gov

The general mechanism for acid-catalyzed deuterium exchange involves the protonation (or deuteration) of the alkene to form a carbocation, followed by the loss of a proton (or deuteron) to form either the original or an isomerized alkene. This process can be followed by ¹H NMR by observing the disappearance of specific proton signals and the appearance of new signals or changes in signal multiplicity due to the incorporation of deuterium.

Table 1: Hypothetical ¹H NMR Data Illustrating H-D Exchange in an Alkene

| Proton Environment | Initial Chemical Shift (ppm) | Final Chemical Shift (ppm) after H-D Exchange | Interpretation |

| Vinylic H | 5.1 | Signal intensity decreases or disappears | Vinylic proton is involved in the exchange process, likely through reversible protonation/deprotonation of the double bond. |

| Allylic H | 2.0 | Signal intensity decreases or disappears | Allylic protons can be exchanged if they are involved in the formation of a resonance-stabilized allylic carbocation. |

| Alkyl H (remote) | 1.0 | No significant change | Protons remote from the double bond are not directly involved in the initial stages of isomerization. |

This table is illustrative and shows the expected changes in a generic alkene undergoing H-D exchange. Specific shifts for this compound would need to be determined experimentally.

Structural Assignment and Confirmation of Reaction Intermediates

The isomerization of this compound on acid catalysts proceeds through the formation of tertiary carbocation intermediates. These intermediates are highly reactive but can be observed and characterized under specific conditions, such as in superacid media or by using in situ NMR techniques. ¹³C NMR spectroscopy is particularly powerful for identifying carbocations, as the positively charged carbon atom is significantly deshielded and its signal appears at a much lower field (higher ppm value) compared to a neutral sp³ or sp² carbon.

The structural assignment of the final isomerized products can be readily achieved using ¹H and ¹³C NMR. For instance, the ¹H NMR spectrum of a related isomer, trans-3,4-dimethyl-2-pentene, shows characteristic signals for the vinylic proton and the different methyl groups, allowing for unambiguous identification.

Table 2: ¹H and ¹³C NMR Data for Isomers of Trimethylpentene

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| trans-3,4-Dimethyl-2-pentene | ¹H | 5.214 | m | =CH- | chemicalbook.com |

| ¹H | 2.213 | m | -CH(CH₃)₂ | chemicalbook.com | |

| ¹H | 1.56 | d | =C(CH₃)- | chemicalbook.com | |

| ¹H | 0.979 | d | -CH(CH₃)₂ | chemicalbook.com | |

| 2,4,4-Trimethyl-2-pentene (B94453) | ¹³C | 132.8 | s | C=C(CH₃)₂ | chemicalbook.com |

| ¹³C | 123.6 | s | C=C(CH₃)₂ | chemicalbook.com | |

| ¹³C | 57.2 | s | -CH₂- | chemicalbook.com | |

| ¹³C | 31.7 | s | C(CH₃)₃ | chemicalbook.com | |

| ¹³C | 29.5 | q | C(CH₃)₃ | chemicalbook.com | |

| ¹³C | 25.5 | q | =C(CH₃)₂ | chemicalbook.com |

Note: The data provided is for isomers of this compound and serves to illustrate the application of NMR in structural elucidation.

Vibrational Spectroscopy (Infrared and Raman) in Reaction Mechanism Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of molecules. In the study of heterogeneous catalysis, these methods are invaluable for observing the adsorbed species on the catalyst surface and for monitoring the changes that occur during a reaction.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to study the interaction of alkenes with catalyst surfaces. rsc.orgacs.org When this compound adsorbs on an acidic catalyst like a zeolite, its vibrational modes are perturbed. The C=C stretching vibration, typically observed around 1670-1640 cm⁻¹, may shift upon interaction with the acid sites. spectrabase.com Furthermore, the formation of new species, such as carbocation intermediates or oligomers, can be detected by the appearance of new characteristic bands. For example, the formation of polyenyl species during alkene reactions on zeolites can be identified by their characteristic C=C stretching bands in the IR spectrum. acs.org

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds, such as the C=C bond in alkenes. nih.gov This makes it an excellent tool for studying the adsorption and reaction of hydrocarbons on catalyst surfaces. The high sensitivity of Raman spectroscopy can be further enhanced using techniques like Surface-Enhanced Raman Spectroscopy (SERS) or Tip-Enhanced Raman Spectroscopy (TERS), which can provide information with high spatial resolution, potentially allowing for the identification of active sites on a catalyst surface.

Table 3: Typical Vibrational Frequencies for Alkenes and Potential Intermediates

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

| C=C | Stretch | 1680 - 1640 | IR, Raman |

| =C-H | Stretch | 3100 - 3000 | IR, Raman |

| =C-H | Bend (out-of-plane) | 1000 - 650 | IR |

| Saturated C-H | Stretch | 3000 - 2850 | IR, Raman |

| Carbocation (C-C⁺) | Stretch | Varies, often lower than C-C | IR, Raman |

This table provides general frequency ranges. The exact position of the bands for this compound and its reaction intermediates would depend on the specific catalyst and reaction conditions.

Mass Spectrometry for Unraveling Reaction Pathways and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by analyzing their mass-to-charge ratio after ionization. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying the products of complex chemical reactions, such as the isomerization and cracking of this compound. acs.orguliege.be

In a typical experiment, the reaction mixture is injected into the GC, where the different components are separated based on their boiling points and interaction with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint of a molecule and can be used to identify it by comparing it to a library of known spectra.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (112.22 g/mol ). nih.gov The fragmentation pattern would be characterized by the loss of small alkyl groups, leading to the formation of stable carbocations. For instance, the loss of a methyl group (CH₃) would result in a fragment with m/z 107, while the loss of a tert-butyl group ((CH₃)₃C) would lead to a fragment with m/z 55. Analysis of the fragmentation patterns of the various products in a reaction mixture can help to reconstruct the reaction pathways, including isomerization, cracking, and oligomerization.

Table 4: Predicted Mass Spectrometry Fragmentation for Trimethylpentane Isomers

| m/z | Ion Formula | Possible Origin |

| 112 | [C₈H₁₆]⁺ | Molecular Ion |

| 97 | [C₇H₁₃]⁺ | Loss of a methyl group (-CH₃) |

| 57 | [C₄H₉]⁺ | Loss of a butyl group or formation of a stable tert-butyl cation |

| 55 | [C₄H₇]⁺ | Loss of a tert-butyl group with H rearrangement |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated hydrocarbons |

This table is based on general fragmentation patterns of branched alkanes and alkenes. docbrown.infodocbrown.info The relative intensities of the fragments would be specific to the isomer.

Advanced Diffraction Techniques (e.g., X-ray Crystallography) for Catalyst-Substrate Interactions and Solid-State Mechanistic Insights

Advanced diffraction techniques, particularly X-ray diffraction (XRD), are indispensable for characterizing the solid-state structure of catalysts, which is crucial for understanding their activity and selectivity. researchgate.net For reactions involving this compound catalyzed by crystalline materials like zeolites, XRD provides vital information about the catalyst's framework structure, crystallinity, and unit cell dimensions. nih.gov

Changes in the XRD pattern of a zeolite catalyst after a reaction can indicate structural modifications, such as dealumination or the formation of coke deposits. researchgate.net For example, the dealumination of a zeolite, which can alter its acidity and catalytic performance, can be monitored by changes in the unit cell parameters determined by XRD. tudelft.nl

While XRD is primarily used to study the catalyst, it can, in some cases, provide insights into catalyst-substrate interactions. By analyzing the diffraction patterns of a zeolite with adsorbed guest molecules, it is sometimes possible to determine the location and orientation of the molecules within the zeolite pores. This information is critical for understanding shape-selective catalysis, where the size and shape of the zeolite channels dictate which reactions can occur.

Solid-state NMR can be considered a complementary technique to XRD, providing short-range order information about the catalyst-substrate system. nih.goviitm.ac.innih.gov For instance, solid-state NMR can be used to study the proximity of the adsorbed alkene to the acidic sites within the zeolite framework, providing direct evidence for the interactions that lead to catalysis.

Table 5: Application of Diffraction and Solid-State Techniques in Catalyst Characterization

| Technique | Information Obtained | Relevance to this compound Reactions |

| X-ray Diffraction (XRD) | Catalyst crystal structure, phase purity, crystallinity, unit cell parameters. | Characterization of zeolite catalysts, detection of structural changes during reaction (e.g., coking, dealumination). researchgate.netnih.gov |

| Solid-State NMR (ssNMR) | Local environment of atoms in the catalyst and adsorbed molecules, catalyst-substrate proximity. | Probing the interaction of this compound with acid sites in zeolites, identifying reaction intermediates. nih.govnih.gov |

Applications in Fundamental Chemical Research Involving Trans 3,4,4 Trimethyl 2 Pentene

Model Compound for Stereochemical Investigations

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical aspect of chemical research. The fixed trans geometry of the double bond in 3,4,4-trimethyl-2-pentene provides a rigid framework for probing how the orientation of substituents influences chemical reactions.

Probing the Influence of Olefin Geometry on Reactivity and Selectivity

The geometry of an alkene can significantly impact its reactivity and the stereochemical outcome of its reactions. In trans-3,4,4-trimethyl-2-pentene, the bulky tert-butyl group and the methyl groups are positioned on opposite sides of the carbon-carbon double bond. This arrangement influences how reagents can approach the double bond, leading to specific stereochemical outcomes. For instance, in reactions such as hydroboration-oxidation or epoxidation, the incoming reagent will preferentially attack the less sterically hindered face of the double bond, leading to the formation of a specific stereoisomer of the product. The predictable nature of these interactions in this compound allows researchers to systematically study the electronic and steric effects that govern the stereoselectivity of such reactions.

Investigations into Stereoselective Synthesis Methodologies

The development of synthetic methods that yield a specific stereoisomer of a product is a major goal in organic chemistry. nih.govorganic-chemistry.org this compound and structurally similar alkenes are employed as model substrates to test and refine new stereoselective synthesis methodologies. nih.govorganic-chemistry.org For example, new catalytic systems for asymmetric hydrogenation or dihydroxylation can be evaluated using this alkene. The known and fixed geometry of the starting material allows for a clear assessment of the catalyst's ability to induce a specific stereochemical outcome. The insights gained from these studies can then be applied to the synthesis of more complex and medicinally relevant molecules where precise control of stereochemistry is often crucial for biological activity. nih.gov

Studies on Electrophilic Addition Reactions and Their Pathways

Electrophilic addition is a fundamental reaction of alkenes. chemguide.co.uk The reaction of this compound with electrophiles such as hydrogen halides (HBr, HCl) provides a clear illustration of Markovnikov's rule. pressbooks.pub The initial attack of the electrophile (H+) occurs at the less substituted carbon of the double bond (C-2), leading to the formation of a more stable tertiary carbocation at C-3. pressbooks.pub Subsequent attack by the nucleophile (e.g., Br-) on this carbocation intermediate yields the major product.

The steric hindrance around the double bond in this compound can also influence the reaction pathway and the potential for rearrangements. The bulky tert-butyl group can affect the stability and reactivity of the intermediate carbocation, providing researchers with a model system to explore the subtleties of electrophilic addition mechanisms. pressbooks.pub

Research into Fuel Chemistry and Combustion Characteristics

The combustion of hydrocarbons is a complex process involving numerous elementary reactions. Understanding the combustion behavior of individual components of gasoline is essential for developing more efficient and cleaner-burning fuels.

Experimental and Theoretical Studies on Ignition Delay Times and Laminar Flame Speeds

Ignition delay time and laminar flame speed are two critical parameters that characterize the combustion behavior of a fuel. Ignition delay time is the period between the initial introduction of a fuel-air mixture to high temperature and pressure and the onset of ignition. Laminar flame speed is the velocity at which a flame front propagates through a stationary fuel-air mixture.

Experimental studies on the combustion of alkenes, including isomers of pentene and trimethyl-pentene, are conducted in controlled environments like shock tubes and constant volume combustion bombs. osti.govresearchgate.net These experiments measure ignition delay times and laminar flame speeds under various conditions of temperature, pressure, and equivalence ratio (the ratio of fuel to oxidizer). osti.govresearchgate.net For instance, studies have compared the laminar flame speeds of different pentene isomers, revealing that molecular structure significantly affects combustion characteristics. researchgate.net These experimental results are then used to validate and refine detailed chemical kinetic models that simulate the complex reaction networks occurring during combustion. researchgate.net While specific data for this compound is part of a broader research area, the findings for structurally similar branched alkenes provide valuable insights into its likely combustion behavior. osti.gov

Interactive Data Table: Properties of Trimethyl-2-pentene Isomers

This table provides a comparison of some key properties of different isomers of trimethyl-2-pentene.

| Property | This compound | cis-3,4,4-Trimethyl-2-pentene | 2,4,4-Trimethyl-1-pentene (B89804) |

| Molecular Formula | C8H16 nist.gov | C8H16 nist.gov | C8H16 |

| Molecular Weight ( g/mol ) | 112.21 nist.gov | 112.21 nist.gov | 112.21 |

| CAS Number | 39761-57-4 labproinc.com | 39761-64-3 nist.gov | 107-39-1 chemeo.com |

| Boiling Point (°C) | 113-114 | Not available | 101-102 |

| Density (g/mL) | 0.740 labproinc.com | Not available | 0.715 |

The highly branched structure of this compound makes it a subject of interest in fundamental studies of catalytic reactions. Its behavior provides insights into the mechanisms of complex hydrocarbon transformations over various catalysts.

Interactions with Zeolite Frameworks in Photosensitized Oxidation Reactions

Currently, there is a lack of available scientific literature detailing the specific interactions of this compound with zeolite frameworks in the context of photosensitized oxidation reactions. This area of research remains largely unexplored for this particular olefin.

Role as a C8 Olefin in Methanol-to-Hydrocarbons (MTH) Conversion Mechanisms and β-Scission Processes

While detailed studies focusing exclusively on this compound in the Methanol-to-Hydrocarbons (MTH) process are limited, research on its isomer, 2,4,4-trimethyl-2-pentene (B94453), and other C8 olefins provides valuable insights into its potential role. The MTH process is a cornerstone of converting non-petroleum resources into valuable olefins and gasoline-range hydrocarbons using zeolite catalysts. The reaction proceeds through a complex "hydrocarbon pool" mechanism where existing olefins are methylated and subsequently cracked.

In the MTH process, C8 olefins like trimethylpentenes can be significant intermediates. The introduction of a C8 olefin into the reactor can influence both the reaction rate and the product distribution. The structure of the olefin and the pore architecture of the zeolite are critical factors in determining the subsequent reaction pathways.

β-Scission Processes:

A key reaction for olefins within the zeolite framework is β-scission, a type of cracking reaction fundamental to producing lighter, more valuable olefins. This process involves the formation of a carbenium ion intermediate from the olefin, followed by the cleavage of the carbon-carbon bond at the β-position relative to the positively charged carbon.

For a branched C8 olefin such as this compound, the β-scission process is influenced by the stability of the resulting carbenium ion and the steric constraints imposed by the zeolite pores. The general mechanism involves the protonation of the double bond to form a tertiary carbenium ion, which can then undergo scission.

The cracking of larger olefins, including C8 isomers, is crucial for the production of light olefins like ethylene (B1197577) and propylene. The product distribution from the cracking of a specific olefin is highly dependent on the zeolite's properties, such as pore size and acid site density. For instance, zeolites with larger pores can accommodate bulkier intermediates, leading to different product selectivities compared to smaller-pore zeolites.

Research on the cracking of pentenes and other olefins over various zeolites has shown that catalysts with 10-membered ring pores, like ZSM-5, are effective for producing light olefins. The formation of voluminous carbenium ions during the cracking of branched olefins necessitates sufficient space within the zeolite channels or intersections to achieve high activity and selectivity.

The table below outlines the general characteristics of the MTH process and β-scission relevant to C8 olefins.

| Catalytic Process | Key Intermediates | Primary Products | Influencing Factors |

| Methanol-to-Hydrocarbons (MTH) | Hydrocarbon Pool (including C8 olefins), Surface Methoxy Species | Light Olefins (Ethylene, Propylene), Gasoline-range Hydrocarbons | Zeolite Structure (e.g., ZSM-5, SAPO-34), Temperature, Pressure |

| β-Scission (Cracking) | Carbenium Ions | Lighter Olefins and Alkanes | Olefin Structure, Zeolite Pore Size, Acid Site Strength and Density |

Q & A

Q. What are the optimal synthetic routes for producing trans-3,4,4-Trimethyl-2-pentene with high stereochemical purity?

The compound is typically synthesized via dimerization of isobutylene, which yields a mixture of isomers including 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene (collectively termed di-isobutylene, DIB) . To isolate the trans-3,4,4-trimethyl-2-pentene isomer, fractional distillation or chromatographic separation (e.g., gas chromatography with polar stationary phases) is recommended. Kinetic control during synthesis (e.g., acidic catalysts at low temperatures) can favor specific stereoisomers, but post-synthesis purification is critical due to overlapping physical properties of isomers .

Q. How can researchers distinguish this compound from its structural isomers?

Characterization relies on spectroscopic and chromatographic methods:

- NMR : Differences in chemical shifts for allylic protons and methyl groups in the trans vs. cis configurations.

- IR Spectroscopy : Unique C-H out-of-plane bending vibrations for trans-alkenes (~965 cm⁻¹) .

- Gas Chromatography (GC) : Retention times using capillary columns with high polarity (e.g., DB-WAX) to resolve isomers .

- Mass Spectrometry : Fragmentation patterns differ due to branching; the base peak for trans-3,4,4-trimethyl-2-pentene often corresponds to m/z 83 (C₅H₁₁⁺) .

Q. What experimental precautions are necessary for handling this compound?

The compound is highly flammable (flash point <23°C) and forms explosive vapor-air mixtures. Use inert atmospheres (N₂/Ar) during synthesis, avoid sparks/open flames, and store in flame-proof cabinets. Personal protective equipment (PPE) should include anti-static clothing and chemical-resistant gloves. Spills require immediate containment with non-combustible absorbents (e.g., vermiculite) .

Q. How does the stereochemistry of this compound influence its reactivity in electrophilic addition reactions?

The trans configuration creates steric hindrance around the double bond, slowing electrophilic additions (e.g., halogenation) compared to less-substituted alkenes. For example, bromination proceeds via a cyclic bromonium ion intermediate, where bulky substituents destabilize transition states. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify rate constants under controlled conditions .

Advanced Research Questions

Q. How can kinetic models for this compound combustion be validated experimentally?

The Co-Optima initiative developed a high-fidelity kinetic model by integrating low-temperature reaction pathways. Validation involves:

- Shock Tube/Rapid Compression Machine (RCM) : Measure ignition delay times at 650–1200 K and pressures up to 40 bar.

- Jet-Stirred Reactor (JSR) : Quantify intermediate species (e.g., CO, CH₂O) via GC/MS or laser diagnostics.

- Laminar Flame Speed Analysis : Use constant-volume combustion chambers to compare experimental vs. simulated flame velocities .

Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

Discrepancies in enthalpy of vaporization (ΔvapH) and heat capacity arise from isomer contamination in early studies. Modern approaches:

Q. Why does this compound exhibit nonlinear blending effects in octane enhancement studies?

While DIB blends linearly for Research Octane Number (RON) in gasoline, nonlinearities arise from interactions with aromatic hydrocarbons. Advanced engine tests (e.g., cooperative fuel research engines) coupled with GC×GC-TOFMS analysis reveal synergistic effects between DIB and ethanol, where hydrogen-bonding interactions alter radical recombination pathways .

Q. How do electronic and steric effects govern the ozonolysis reactivity of this compound?

Ozonolysis proceeds via the Criegee mechanism, but steric bulk at the 3,4,4-positions hinders the formation of the primary ozonide. Competitive pathways (e.g., secondary reactions with NOx) can be monitored using flow reactors coupled with FTIR or cavity ring-down spectroscopy (CRDS). Polar solvents (e.g., acetone) stabilize zwitterionic intermediates, altering product distributions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。